2-Acetyl-2,3-dihydro-1h-inden-1-one
Overview
Description
2-Acetyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings. This compound, in particular, has an acetyl group attached to the second carbon of the indene ring system, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Grinding Method: One common synthetic route involves the grinding of 2,3-dihydro-1H-inden-1-one with acetic anhydride in the presence of a suitable catalyst, such as pyridine.
Stirring Method: Another method involves stirring 2,3-dihydro-1H-inden-1-one with acetic anhydride and a base, such as triethylamine, at room temperature.
Ultrasound Irradiation Method: This method uses ultrasound waves to accelerate the reaction between 2,3-dihydro-1H-inden-1-one and acetic anhydride, often yielding higher purity and faster reaction times.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with continuous stirring and temperature control to ensure consistent product quality. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 2-acetyl-2,3-dihydro-1H-inden-1,3-dione.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 2-Acetyl-2,3-dihydro-1H-inden-1,3-dione
Reduction Products: 2-Hydroxy-2,3-dihydro-1H-inden-1-one
Substitution Products: Various functionalized derivatives based on the nucleophile or electrophile used
Scientific Research Applications
2-Acetyl-2,3-dihydro-1H-inden-1-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Acetyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
Comparison with Similar Compounds
1H-Inden-1-one
2,3-Dihydro-1H-inden-1-one
2-Acetyl-1H-inden-1-one
Properties
IUPAC Name |
2-acetyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWSCUJFRGKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276940, DTXSID30863524 | |
Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_31759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-68-5 | |
Record name | 2-ACETYL-1-INDANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetyl-2,3-dihydro-1h-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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